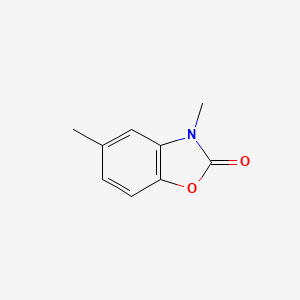

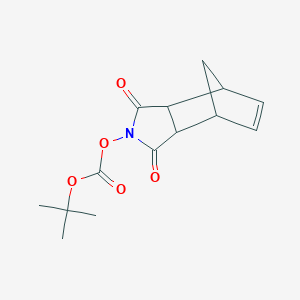

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbonate derivatives is a topic of interest in several papers. For instance, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate, as described in paper . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods demonstrate the versatility of tert-butyl carbonate compounds in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbonate derivatives is characterized by the presence of the tert-butyl group, which can impart steric bulk and influence the reactivity of the compound. For example, the crystallographic characterization of a technetium complex with tert-butylcatechol ligands shows the influence of the tert-butyl groups on the overall molecular geometry . The steric effects of tert-butyl groups are also noted in the stabilization of intermediates in the synthesis of dimethyl carbonate from carbon dioxide and methanol .

Chemical Reactions Analysis

Tert-butyl carbonate derivatives participate in a variety of chemical reactions. The reactivity of ditert-butyldimethoxystannane with carbon dioxide and methanol is an example of how tert-butyl groups can affect reaction outcomes . The gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones is another reaction that showcases the reactivity of these compounds . Additionally, the activation of carboxylic acids using tert-butyl carbonates to form active esters demonstrates the utility of these compounds in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonate derivatives are influenced by the tert-butyl group. The steric bulk of the tert-butyl group can affect solubility, boiling points, and reactivity. For instance, tert-butyl aminocarbonate is noted for its ability to acylate amines rapidly in both organic and aqueous solutions, and even retains this ability in acidic solutions . The thermal stability and crystalline properties of these compounds are also of interest, as seen in the X-ray and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate10.

科学研究应用

Synthesis and Reactivity

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is utilized in chemical syntheses, particularly in the formation of novel compounds with potential biomedical applications. For instance, compounds containing chalcone and methanoisoindole units were synthesized and characterized for their anticancer and antimicrobial activities, as well as their inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017). Additionally, novel 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives containing methanoisoindol-1,3-dion units were synthesized and investigated for their antibacterial activities, as well as their inhibition profiles against carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate has been used in the synthesis of photo-patternable cross-linked epoxy systems. These systems, containing photodegradable carbonate units, have potential applications in deep UV lithography due to their unique properties, such as high reflective index and absorption at specific wavelengths (Huh et al., 2009).

Catalysis and Chemical Reactions

The compound has also been involved in studies of catalysis and chemical reactions. For instance, its role was examined in the synthesis of dimethyl carbonate from carbon dioxide and methanol, showcasing its relevance in the transformation of ditert-butyldimethoxystannane into a trinuclear complex, which is a part of the catalytic cycle (Ballivet-Tkatchenko et al., 2006). Moreover, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones was studied, highlighting the compound's utility in facilitating efficient synthesis of cyclic carbonates (Buzas & Gagosz, 2006).

安全和危害

属性

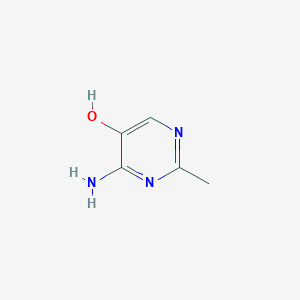

IUPAC Name |

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQMXCDEUEZRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538701 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate | |

CAS RN |

64205-15-8 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。